![molecular formula C21H13F3N2O B2702916 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile CAS No. 478247-94-8](/img/structure/B2702916.png)

3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

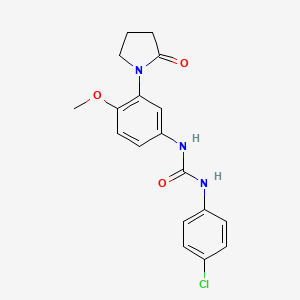

“3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile” is a chemical compound with the IUPAC name 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile . It has a molecular weight of 366.34 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H13F3N2O/c22-21(23,24)15-5-3-4-14(10-15)13-27-16-7-8-17-18(12-25)19-6-1-2-9-26(19)20(17)11-16/h1-11H,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.The storage temperature is reported to be between 2 and 8 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.

Aplicaciones Científicas De Investigación

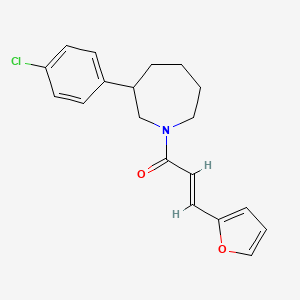

Indole Derivatives Synthesis and Classification

Indole derivatives, including structures similar to 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile, have been a focal point of organic synthesis due to their prevalence in alkaloids and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) presents a classification framework for indole synthesis, highlighting the versatility of these compounds in organic chemistry. This framework aids in understanding the synthetic pathways that could apply to the synthesis of complex indole derivatives, potentially including 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile (Taber & Tirunahari, 2011).

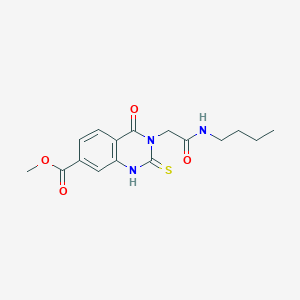

Environmental Persistence and Toxicity of Fluorinated Compounds

Research on perfluoroalkyl and polyfluoroalkyl substances (PFAS), which share structural elements with 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile, underscores concerns regarding their environmental persistence and toxicity. Studies have documented the widespread occurrence of PFAS in the environment and their potential adverse effects on human health and ecosystems. For instance, the developmental toxicity of PFOS and PFOA, compounds related to PFAS, indicates the significant challenges posed by these persistent organic pollutants (Lau, Butenhoff, & Rogers, 2004).

Biodegradation and Removal Technologies for Fluorinated Compounds

Addressing the environmental impact of fluorinated compounds, including those structurally related to 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile, involves exploring biodegradation pathways and removal technologies. Research by Liu and Avendaño (2013) delves into microbial degradation of polyfluoroalkyl chemicals, shedding light on potential environmental fate and degradation mechanisms. This work is crucial for developing strategies to mitigate the persistence of such compounds in natural and engineered ecosystems (Liu & Avendaño, 2013).

Therapeutic Applications of Structurally Related Compounds

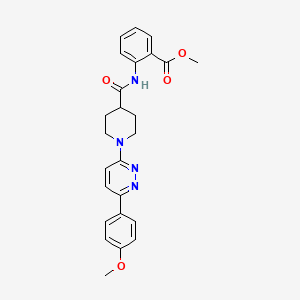

The therapeutic potential of compounds structurally related to 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile is evidenced by research on 1,3,4-oxadiazole derivatives. These compounds exhibit a broad range of biological activities, serving as a foundation for the development of novel CNS drugs, among other therapeutic applications. The research highlights the structural features beneficial for binding with different enzymes and receptors, suggesting potential medicinal chemistry applications for indole derivatives (Verma et al., 2019).

Propiedades

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]methoxy]pyrido[1,2-a]indole-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O/c22-21(23,24)15-5-3-4-14(10-15)13-27-16-7-8-17-18(12-25)19-6-1-2-9-26(19)20(17)11-16/h1-11H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCHNUHQKPADJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702845.png)

![2-Oxabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2702847.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]-N-[2-[2-[[1-[(4-fluoro-2-methylphenyl)methyl]cyclopropanecarbonyl]amino]ethyldisulfanyl]ethyl]cyclopropane-1-carboxamide](/img/structure/B2702849.png)

![4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid methyl ester](/img/structure/B2702853.png)

![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2702855.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2702856.png)